N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring
Synthetic Routes and Reaction Conditions:
Hantzsch Dihydropyridine Synthesis: This method involves the condensation of β-keto esters with ammonia and α-haloketones to form dihydropyridine derivatives, which can then be further modified to obtain the desired triazole structure.
Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry," is a popular method for synthesizing triazoles. This reaction involves the cycloaddition of azides and alkynes in the presence of a copper(I) catalyst.
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of aryl halides with amines to form triazole derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide or sulfoxide derivatives.
Reduction: Reduction reactions can convert the triazole ring to other functional groups, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, aryl halides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: N-oxide derivatives, sulfoxides, and sulfones.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Alkylated or arylated triazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as infections and cancer. Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
N-ethyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
N-propyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
N-butyl-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness: N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the butyl group, which can influence its biological activity and chemical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research and development may uncover additional uses and benefits of this versatile compound.
Properties
IUPAC Name |
N-butyl-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-5-10-16-15(20)14-11(2)19(18-17-14)12-6-8-13(21-3)9-7-12/h6-9H,4-5,10H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBIHIIEIGUBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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